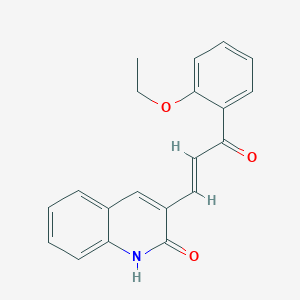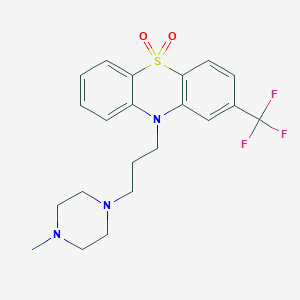
Trifluoperazine Sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoperazine Sulfone typically involves the oxidation of Trifluoperazine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfone group without affecting other parts of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoperazine Sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, other oxidized derivatives.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.
Biology: Investigated for its effects on cellular processes and as a tool for studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties and treatment of pulmonary arterial hypertension
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
Trifluoperazine Sulfone exerts its effects by interacting with various molecular targets and pathways:
Dopamine Receptors: Blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, affecting neurotransmission and reducing symptoms of psychosis.
Calmodulin Inhibition: Inhibits calmodulin, a calcium-binding messenger protein, affecting various cellular processes.
Other Pathways: May interact with other signaling pathways involved in cell proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Trifluoperazine Sulfone can be compared with other phenothiazine derivatives and sulfone-containing compounds:
Trifluoperazine: The parent compound, primarily used as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses but different side effect profiles.
Sulindac Sulfone: A non-steroidal anti-inflammatory drug (NSAID) with a sulfone group, used for its anti-inflammatory and anti-cancer properties.
Propriétés
Formule moléculaire |
C21H24F3N3O2S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C21H24F3N3O2S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)30(28,29)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
Clé InChI |
UYKYTFMKQYAOHQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
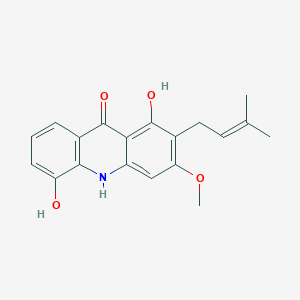
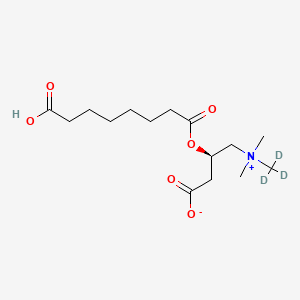
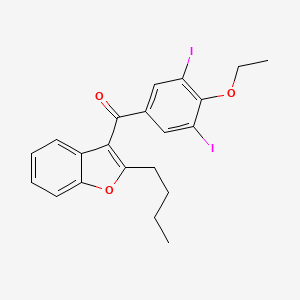
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)
![Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B13430381.png)
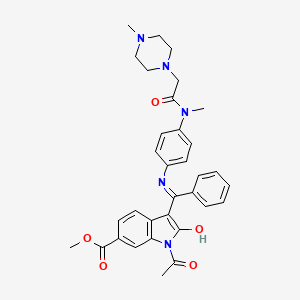
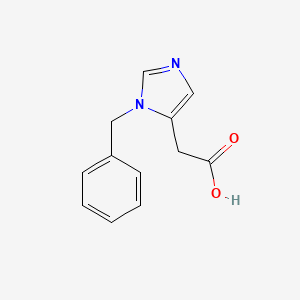
![(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13430399.png)
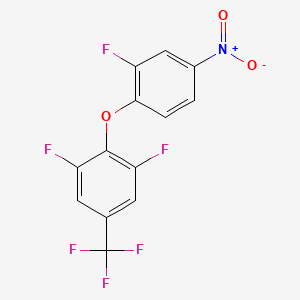
![(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13430403.png)
